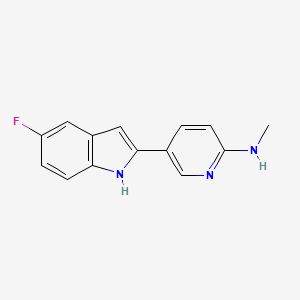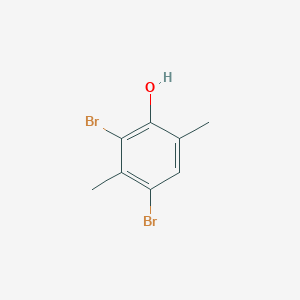
5-(5-fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine is a synthetic compound that belongs to the class of fluorinated indole derivatives This compound is of interest due to its unique chemical structure, which combines a fluorinated indole moiety with a methylated pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Fluorination: The indole ring is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Pyridine Ring Formation: The fluorinated indole is coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Methylation: The final step involves the methylation of the pyridine nitrogen using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
5-(5-Fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique electronic properties make it a candidate for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industry: It is investigated for its potential use as a building block in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(5-fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole moiety can enhance binding affinity and specificity to these targets. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindole: A simpler fluorinated indole derivative with similar electronic properties.
N-Methylpyridin-2-amine: A methylated pyridine derivative without the indole moiety.
5-Fluoro-2-methylindole: A fluorinated indole with a methyl group at a different position.
Uniqueness
5-(5-Fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine is unique due to its combined fluorinated indole and methylated pyridine structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
1053183-14-4 |
|---|---|
Fórmula molecular |
C14H12FN3 |
Peso molecular |
241.26 g/mol |
Nombre IUPAC |
5-(5-fluoro-1H-indol-2-yl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C14H12FN3/c1-16-14-5-2-9(8-17-14)13-7-10-6-11(15)3-4-12(10)18-13/h2-8,18H,1H3,(H,16,17) |
Clave InChI |
VNLDZPGDHVKUHH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B13930492.png)

![N-(4-methoxyphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide](/img/structure/B13930505.png)



